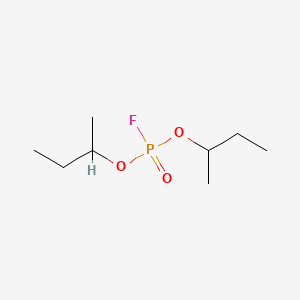

Di-sec-butyl fluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-sec-butyl fluorophosphate is an organophosphorus compound with the chemical formula [(CH₃CH₂CH(CH₃))₂PO₃F]. It is a colorless, oily liquid known for its potent neurotoxic properties. This compound is part of a broader class of fluorophosphates, which have significant applications in various fields, including medicine, agriculture, and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-sec-butyl fluorophosphate can be synthesized through the reaction of sec-butyl alcohol with phosphorus trichloride, followed by fluorination. The general steps are as follows:

Formation of Di-sec-butyl Phosphite: Sec-butyl alcohol reacts with phosphorus trichloride to form di-sec-butyl phosphite.

Fluorination: The di-sec-butyl phosphite is then treated with a fluorinating agent, such as sodium fluoride, to replace the chlorine atoms with fluorine, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Di-sec-butyl fluorophosphate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form sec-butyl alcohol and phosphoric acid.

Oxidation: It can be oxidized to form sec-butyl phosphate derivatives.

Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphates.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions in basic conditions.

Major Products:

Hydrolysis: Sec-butyl alcohol and phosphoric acid.

Oxidation: Sec-butyl phosphate derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Di-sec-butyl fluorophosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

Biology: Employed in enzyme inhibition studies, particularly for enzymes like acetylcholinesterase.

Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its ability to inhibit cholinesterase.

Industry: Utilized in the production of pesticides and as a chemical warfare simulant in safety training exercises.

Mécanisme D'action

Di-sec-butyl fluorophosphate exerts its effects primarily through the irreversible inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and potential neurotoxicity. This mechanism is similar to that of other organophosphorus compounds used as nerve agents .

Comparaison Avec Des Composés Similaires

Diisopropyl fluorophosphate: Another organophosphorus compound with similar neurotoxic properties.

Monofluorophosphate: A simpler fluorophosphate used in toothpaste for dental health.

Difluorophosphate: Contains two fluorine atoms and is used in various industrial applications.

Comparison:

Di-sec-butyl fluorophosphate vs. Diisopropyl fluorophosphate: Both compounds inhibit acetylcholinesterase, but this compound has a different alkyl group, which may affect its potency and specificity.

This compound vs. Monofluorophosphate: Monofluorophosphate is less toxic and primarily used for dental applications, whereas this compound is more potent and used in research and industrial applications.

This compound vs. Difluorophosphate: Difluorophosphate has two fluorine atoms, making it more reactive in certain chemical processes compared to this compound

Propriétés

Numéro CAS |

625-17-2 |

|---|---|

Formule moléculaire |

C8H18FO3P |

Poids moléculaire |

212.20 g/mol |

Nom IUPAC |

2-[butan-2-yloxy(fluoro)phosphoryl]oxybutane |

InChI |

InChI=1S/C8H18FO3P/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |

Clé InChI |

JZZAQBZVRYPEAM-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)OP(=O)(OC(C)CC)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)

![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)

![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)